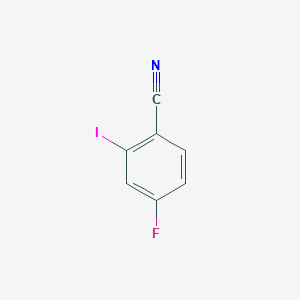

4-Fluoro-2-iodobenzonitrile

Description

Research Significance within the Halogenated Benzonitrile (B105546) Class

The significance of fluorinated iodobenzonitriles, and specifically 4-Fluoro-2-iodobenzonitrile, within the broader class of halogenated benzonitriles stems from the unique and often complementary roles of the fluorine and iodine substituents.

The introduction of a fluorine atom into an organic molecule can profoundly influence its physical, chemical, and biological properties. nih.gov Due to its small size and high electronegativity, fluorine can alter the acidity of nearby protons, modulate conformational preferences, and block metabolic pathways, making it a highly desirable element in the design of pharmaceuticals and agrochemicals. nih.gov

The iodine atom, in contrast, is valued for its ability to participate in a wide range of cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in metal-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. ossila.com These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

The combination of a fluorine and an iodine atom on a benzonitrile ring, as seen in this compound, creates a versatile building block with distinct reactive sites. The electron-withdrawing nature of both the fluorine and cyano groups can influence the reactivity of the aromatic ring, while the iodine atom provides a handle for selective functionalization through cross-coupling chemistry. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure, making these compounds highly valuable intermediates in multi-step syntheses.

Strategic Importance of this compound in Advanced Syntheses

This compound (CAS RN: 1031929-20-0) is a key intermediate in the synthesis of a variety of organic compounds. chembuyersguide.com Its strategic importance lies in its ability to serve as a scaffold upon which molecular complexity can be built with a high degree of control. The distinct reactivity of the iodo and fluoro substituents, along with the cyano group, allows for a range of chemical transformations.

The primary utility of this compound is in its application as a building block for pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final product, while the iodo group serves as a versatile anchor for introducing various substituents through cross-coupling reactions. For instance, the iodine atom at the ortho-position to the nitrile group makes it a suitable substrate for reactions that are sensitive to steric and electronic effects.

Furthermore, the unique electronic properties conferred by the fluoro and iodo substituents make this compound a candidate for applications in materials science, such as in the synthesis of liquid crystals and other advanced materials. In the field of chemical biology, this compound and its derivatives can be utilized in the design of molecular probes to study biological systems. chemshuttle.com

The table below summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 1031929-20-0 |

| Molecular Formula | C₇H₃FIN |

| Molecular Weight | 247.01 g/mol |

For comparative purposes, the physical properties of a positional isomer, 2-Fluoro-4-iodobenzonitrile, are presented in the table below. innospk.comchemicalbook.com

| Property | Value |

| Melting Point | 103.7-104.6 °C |

| Boiling Point | 264.0 ± 25.0 °C (Predicted) |

| Density | 1.98 ± 0.1 g/cm³ (Predicted) |

The strategic placement of the fluorine and iodine atoms in this compound offers a powerful platform for the synthesis of highly functionalized molecules. The ability to selectively address the different reactive sites on the molecule makes it an invaluable tool for chemists engaged in the discovery and development of new chemical entities with tailored properties. As the demand for complex and precisely engineered molecules continues to grow across various scientific disciplines, the importance of versatile building blocks like this compound is set to increase.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCHISPSDYWBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650476 | |

| Record name | 4-Fluoro-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031929-20-0 | |

| Record name | 4-Fluoro-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 4-Fluoro-2-iodobenzonitrile

The synthesis of this compound has been accomplished through several established chemical transformations. These methods primarily involve either the direct introduction of a cyano group onto a pre-functionalized aromatic ring or the conversion of an existing functional group into the desired nitrile.

Cyanidation Reactions from Halogenated Precursors

A primary route to aryl nitriles is through the substitution of a halide on the aromatic ring with a cyanide nucleophile. The classic method for this transformation is the Rosenmund-von Braun reaction, which traditionally involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or pyridine. organic-chemistry.orgsynarchive.comnumberanalytics.com While effective, this method often requires high temperatures (up to 200°C) and can present challenges in product purification due to the large quantity of copper salts used. organic-chemistry.org

A more contemporary approach involves the palladium-catalyzed cyanation of aryl halides. researchgate.netrsc.org This method offers milder reaction conditions and greater functional group tolerance. nih.gov In a typical palladium-catalyzed reaction, an aryl halide (like a di-halogenated precursor to this compound) is coupled with a cyanide source in the presence of a palladium catalyst.

| Reaction Type | Precursor Example | Cyanide Source | Typical Conditions | Ref. |

| Rosenmund-von Braun | 1-bromo-2,4,5-trifluorobenzene | Copper(I) cyanide | N-methyl-pyrrolidone, 170-190°C | google.com |

| Palladium-Catalyzed | (Hetero)aryl Halides | K₄[Fe(CN)₆] | Pd(OAc)₂, DMF, 130°C | rsc.org |

This table represents general conditions for the synthesis of fluorinated benzonitriles; specific application to this compound may vary.

Functional Group Transformations to Nitrile Moieties

An alternative to direct cyanidation is the conversion of other functional groups into a nitrile. A widely used method is the Sandmeyer reaction, which transforms an aryl amine into a diverse range of functionalities via a diazonium salt intermediate. organic-chemistry.orgyoutube.com To synthesize this compound, the corresponding aniline (B41778) (4-fluoro-2-iodoaniline) would first be treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a stable arenediazonium salt. youtube.com Subsequent treatment of this intermediate with a copper(I) cyanide salt yields the target benzonitrile (B105546), regenerating the copper catalyst in the process. youtube.com This pathway is synthetically valuable as it allows for substitution patterns that may not be accessible through direct substitution methods. organic-chemistry.org

Another potential route involves the dehydration of a primary amide. The corresponding compound, 4-fluoro-2-iodobenzamide, could be treated with a dehydrating agent to yield this compound. This method is a common pathway for nitrile synthesis. researchgate.net

| Transformation | Starting Material | Key Reagents | Intermediate | Ref. |

| Sandmeyer Reaction | 4-Fluoro-2-iodoaniline | 1. NaNO₂, HCl (0-5°C) 2. CuCN | Arenediazonium Salt | google.comorganic-chemistry.org |

| Amide Dehydration | 4-Fluoro-2-iodobenzamide | Dehydrating Agent (e.g., SOCl₂, P₂O₅) | Not Applicable | researchgate.net |

This table outlines established functional group transformations leading to nitriles.

Development of Novel Synthetic Routes and Catalytic Systems

Research continues to focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing aryl nitriles, including this compound. Key areas of innovation include the optimization of reaction parameters and the design of advanced catalytic systems.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of cyanation reactions is highly dependent on the chosen conditions. For palladium-catalyzed systems, the choice of solvent is critical. While polar aprotic solvents like DMF and NMP are common, recent developments have shown that aqueous media or biphasic solvent mixtures can be highly effective. numberanalytics.comnih.gov The use of water can be advantageous, and deviation from an optimal organic-to-water solvent ratio can lead to incomplete conversions. nih.gov Temperature also plays a crucial role; while traditional methods required high heat, milder methods have been developed that allow for cyanations to proceed at temperatures from room temperature to 40°C. nih.govacs.org Efficient stirring is noted as an essential parameter to ensure reproducibility and high yields, especially in multiphasic systems. nih.gov

Design and Application of Catalytic Promoters

The primary challenge in metal-catalyzed cyanation is the deactivation of the catalyst by the cyanide ion, which can bind strongly to the metal center and halt the catalytic cycle. nih.govresearchgate.net To overcome this, modern methods have moved away from highly soluble and toxic cyanide salts like KCN or NaCN. A significant advancement was the introduction of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a non-toxic and inexpensive cyanide source. researchgate.net This reagent is less prone to releasing free cyanide into the solution, thereby protecting the palladium catalyst.

Further improvements involve the design of specific ligands for the palladium catalyst. The choice of phosphine (B1218219) ligands or the use of ligand-free systems can dramatically influence catalyst activity and longevity. rsc.orgresearchgate.net Additives such as tetrabutylammonium (B224687) bromide (TBAB) have also been shown to improve reaction efficiency, particularly for less reactive aryl halides. rsc.org

| Catalyst System | Cyanide Source | Additive/Ligand Example | Solvent | Temperature | Ref. |

| Pd(OAc)₂ | K₄[Fe(CN)₆] | None | DMF | 130°C | researchgate.net |

| Pd/PDA | K₄[Fe(CN)₆] | Na₂CO₃, TBAB | NMP | 140°C | rsc.org |

| Pd Precatalyst | K₄[Fe(CN)₆]•3H₂O | Specific Phosphine Ligand (L1) | Dioxane/Water | 100°C | nih.gov |

This table showcases various catalytic systems developed for the cyanation of aryl halides.

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanism is key to optimizing and improving synthetic methods. The mechanisms for the primary routes to this compound are well-studied.

In the Rosenmund-von Braun reaction , the mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) cyanide, forming a transient aryl copper(III) intermediate. This species then undergoes reductive elimination to yield the final aryl nitrile product and a copper(I) halide. organic-chemistry.orgnumberanalytics.com The high temperatures are necessary to drive this process. organic-chemistry.org

For the more modern palladium-catalyzed cyanation , the mechanism follows a well-established catalytic cycle: researchgate.net

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate (Ar-Pd(II)-X).

Transmetalation/Anion Exchange: The halide ligand on the palladium complex is exchanged for a cyanide group from the cyanide source. When using K₄[Fe(CN)₆], this involves the transfer of a CN⁻ ligand from the iron complex to the palladium center. rsc.org

Reductive Elimination: The aryl group and the cyanide ligand on the palladium(II) center couple and are eliminated from the metal, forming the aryl nitrile (Ar-CN) product. This step regenerates the catalytically active palladium(0) species, allowing the cycle to continue.

Studies have suggested that for many palladium-catalyzed cyanations, the rate-determining step is the final reductive elimination. nih.gov The electronic nature of the aryl halide can influence this rate, with electron-withdrawing groups sometimes slowing the reaction. nih.gov

Chemical Reactivity and Transformational Chemistry

Halogen-Directed Reactivity in Aromatic Systems

The presence of two different halogens, fluorine and iodine, on the aromatic ring of 4-Fluoro-2-iodobenzonitrile gives rise to distinct reactivity patterns. Halogens are generally deactivating groups in electrophilic aromatic substitution (EAS) reactions due to their inductive electron-withdrawing effect. libretexts.orgyoutube.com However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation. youtube.comyoutube.com

In the context of this compound, the fluorine atom is a stronger deactivator than the iodine atom due to its higher electronegativity. libretexts.org Conversely, the order of reactivity for halogens in EAS is F > Cl > Br > I, making the ring less deactivated by fluorine compared to iodine when considering the resonance effect. libretexts.org This dual nature of halogens influences which positions on the aromatic ring are most susceptible to electrophilic attack.

The reactivity of halogenated benzonitriles is also influenced by the electronic properties of the nitrile group, which is a strong electron-withdrawing group. chemblink.com This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Functional Group Interconversions of the Nitrile Moiety

The nitrile group (-C≡N) in this compound is a versatile functional group that can be converted into a variety of other functionalities. researchgate.net The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. rug.nl A partial reduction to an aldehyde can be achieved using diisobutylaluminium hydride (DIBALH). libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org

These interconversions significantly enhance the synthetic utility of this compound, allowing for the introduction of diverse functional groups.

Cross-Coupling Reactions Involving the Iodo Group.rsc.orgnih.gov

The carbon-iodine bond in this compound is the most reactive site for cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine bond. This allows for selective functionalization at the C-2 position.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org In the case of this compound, the iodo group readily participates in the catalytic cycle, which typically involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

For instance, the Suzuki coupling of 4-iodobenzonitrile (B145841) with phenylboronic acid has been studied, demonstrating the feasibility of this transformation on related structures. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields of the desired biphenyl (B1667301) derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 4-Iodobenzonitrile | Phenylboronic acid | Pd catalyst | 4'-Cyano-[1,1'-biphenyl] | researchgate.net |

| 4-Iodoanisole | Phenylboronic acid | C–SH–Pd | 4-Methoxy-1,1'-biphenyl | researchgate.net |

This table presents examples of Suzuki coupling reactions with related iodoarenes.

Besides the Suzuki coupling, the iodo group in this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions, including:

Heck Reaction: Coupling with alkenes.

Sonogashira Reaction: Coupling with terminal alkynes.

Buchwald-Hartwig Amination: Coupling with amines.

Stille Coupling: Coupling with organostannanes. sigmaaldrich.com

These reactions provide access to a wide array of substituted benzonitrile (B105546) derivatives, further highlighting the synthetic potential of this building block. rsc.org The development of highly efficient palladium catalysts has expanded the scope and applicability of these transformations. nih.govyoutube.com

Nucleophilic Substitution Reactions in Fluorinated Aromatics.rsc.org

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrile group, particularly para to the fluorine, activates the ring for this type of reaction. nih.govossila.com In SNAr reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. nih.gov

While SNAr reactions on polyfluoroarenes can sometimes lead to a mixture of products, the specific substitution pattern of this compound can allow for selective substitution. nih.gov The reaction conditions, such as the nature of the nucleophile, solvent, and temperature, play a crucial role in determining the outcome and efficiency of the substitution. nih.gov For example, in some halonitroarenes, vicarious nucleophilic substitution (VNS) can be faster than the substitution of a halogen, though this is less common for 4-fluoro-substituted nitroarenes where fluoride is a good leaving group. organic-chemistry.org

Chemo- and Regioselective Functionalization Strategies.nih.govresearchgate.netsemanticscholar.org

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The significant difference in reactivity between the C-I and C-F bonds allows for selective functionalization.

For example, cross-coupling reactions can be performed selectively at the iodo position without affecting the fluoro or nitrile groups. Subsequently, the nitrile group can be transformed, or a nucleophilic substitution can be carried out at the fluoro position. This stepwise functionalization provides a powerful strategy for the synthesis of complex, highly substituted aromatic compounds. mdpi.com The ability to control the reaction selectivity is a key aspect in the design of synthetic routes utilizing this versatile building block. nih.govresearchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Precursor for Pharmaceutical Agentsfishersci.comcaymanchem.com

4-Fluoro-2-iodobenzonitrile is a sought-after intermediate in the pharmaceutical industry. fishersci.com Its structure is integral to the synthesis of targeted therapies, allowing for the creation of novel compounds with high efficacy and selectivity.

This compound is a key building block in the synthesis of inhibitors for Leishmania infantum trypanothione (B104310) reductase (Li-TryR). caymanchem.com Trypanothione reductase is a vital enzyme for the survival of Leishmania and Trypanosoma parasites, which are responsible for diseases like leishmaniasis and sleeping sickness. scbt.com Since this enzyme is absent in humans, it represents a prime target for developing selective antiparasitic drugs. scbt.combldpharm.com Research has shown that this compound can be used to create nonpeptidic dimerization inhibitors of Li-TryR, with scaffolds such as pyrrolopyrimidine and imidazole-phenyl-thiazole being developed from this precursor. caymanchem.com

This compound has been utilized in the synthesis of antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. caymanchem.com TRPA1 is a non-selective cation channel that acts as a sensor for pain, inflammation, and itch, making its antagonists promising therapeutic agents for these conditions. ossila.com For instance, the compound has been used as a starting material for creating novel N-1-Alkyl-2-oxo-2-aryl amides that function as TRPA1 antagonists. caymanchem.com The development of such antagonists is a significant area of research for new pain management therapies. nih.gov

The compound plays a crucial role in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A notable example is the synthesis of CHMFL-VEGFR2-002, a highly selective and potent anti-angiogenesis agent. In the synthesis process, this compound (also known as 2-fluoro-4-iodobenzonitrile) is treated with hydrazine (B178648) to form a key intermediate, 6-Iodo-1H-indazol-3-amine. This intermediate is then further elaborated to produce the final VEGFR2 inhibitor, which has shown potent inhibitory activity against the VEGFR2 kinase.

The chemical architecture of this compound makes it an excellent scaffold for building diverse, biologically active molecules. A chemical scaffold is a core structure upon which various functional groups can be added to create a library of related compounds. The presence of three distinct functional points—the fluorine, the iodine, and the nitrile group—on the benzene (B151609) ring offers chemists multiple pathways for synthetic modification. This versatility is demonstrated by its use in creating a range of inhibitors and antagonists with different core structures, from the bicyclic systems in Trypanothione Reductase inhibitors to the complex amides in TRPA1 antagonists. caymanchem.com Its utility as a foundational structure is also highlighted by the use of the closely related compound, 4-Fluoro-2-iodobenzoic acid, as a versatile building block for synthesizing bioactive bicyclic heterocycles like phthalide (B148349) and isocoumarin.

Interactive Data Tables

Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Synonyms | 2-Fluoro-4-iodobenzonitrile | |

| CAS Number | 1031929-20-0 | scbt.com |

| Molecular Formula | C₇H₃FIN | scbt.com |

Therapeutic Targets and Resulting Compounds from this compound

| Therapeutic Target | Compound Class/Example | Application | Source |

|---|---|---|---|

| Trypanothione Reductase (Li-TryR) | Pyrrolopyrimidine & Imidazole-phenyl-thiazole scaffolds | Antiparasitic (Leishmaniasis) | caymanchem.com |

| TRPA1 Receptor | N-1-Alkyl-2-oxo-2-aryl amides | Analgesic (Pain Relief) | caymanchem.com |

Development of Innovative Materials[8],

Precursor in Polymer and Coating Synthesis

The bifunctional nature of this compound, possessing both a reactive iodine atom and a polar nitrile group, positions it as a valuable monomer for the synthesis of specialized polymers. The carbon-iodine bond is particularly amenable to forming new carbon-carbon bonds through various cross-coupling reactions, a cornerstone of modern polymer synthesis.

One of the most prominent methods for which this compound is well-suited is the Sonogashira cross-coupling reaction. wikipedia.org This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.orgCurrent time information in Bangalore, IN. By reacting this compound with a molecule containing two terminal alkyne groups (a bis-alkyne), a polymerization reaction can be initiated. This process would lead to the formation of a poly(arylene ethynylene) (PAE), a class of conjugated polymers known for their rigid backbones and interesting optoelectronic properties. clemson.edu The general scheme for such a polymerization is a step-growth mechanism, where the polymer chain is built up by the sequential coupling of the monomers.

The nitrile (-C≡N) group, while not typically the primary site of polymerization in this context, plays a crucial role in determining the final properties of the resulting polymer. ossila.com The high polarity of the nitrile group can enhance the thermal stability and solvent resistance of the polymer. wikipedia.orgossila.com Furthermore, the nitrile functionality can be a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties for specific applications, such as coatings with enhanced adhesion or specific surface properties. nih.gov

The incorporation of such a monomer can be envisioned in the synthesis of fluorinated polymers, which are sought after for their exceptional thermal stability, chemical resistance, and low surface energy, making them ideal for high-performance coatings.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Method | Reactive Group(s) | Co-monomer Type | Resulting Polymer Class | Key Properties Conferred |

| Sonogashira Coupling | C-I | Bis-alkyne | Poly(arylene ethynylene) | Conjugation, rigidity, thermal stability |

| Suzuki Coupling | C-I | Aryl diboronic acid/ester | Polyarylene | Thermal stability, chemical resistance |

| Stille Coupling | C-I | Organostannane | Polyarylene | Controlled synthesis, functional group tolerance |

Engineering Materials with Tuned Electronic Properties

The presence of a fluorine atom on the benzonitrile (B105546) ring is a key feature for its use in engineering materials with tailored electronic characteristics. Fluorination of organic semiconducting materials is a widely adopted strategy to modulate their electronic energy levels, which is critical for their performance in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The strong electron-withdrawing nature of fluorine can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a conjugated material. This tuning of frontier molecular orbitals is essential for optimizing charge injection and transport in electronic devices. For instance, a related compound, 4-Fluoro-2-methylbenzonitrile, is used as a building block for emitters with thermally activated delayed fluorescence (TADF) properties in high-efficiency OLEDs. The fluorinated benzonitrile moiety in these materials contributes to their desirable electronic and thermal stability characteristics.

When incorporated into a conjugated polymer, the 4-fluoro-benzonitrile unit could similarly be expected to influence the material's electronic properties. The introduction of fluorine can enhance the electron-accepting character of the polymer, which is beneficial for n-type or ambipolar charge transport in OFETs. Moreover, fluorination can lead to increased thermal stability and can influence the intermolecular packing of the polymer chains in the solid state, which in turn affects charge mobility. nih.gov

The combination of the electron-withdrawing fluorine atom and the polar nitrile group on the same aromatic ring makes this compound a precursor for materials with potentially high electron affinity. Through reactions like the aforementioned Sonogashira coupling, it can be integrated into larger π-conjugated systems. clemson.edu The resulting materials would have their electronic and photophysical properties systematically altered by the presence of the fluoro and nitrile substituents, a critical aspect of designing new materials for organic electronics.

Table 2: Influence of Functional Groups of this compound on Material Properties

| Functional Group | Property Influenced | Effect | Application Relevance |

| Iodo (-I) | Reactivity | Site for cross-coupling reactions (e.g., Sonogashira, Suzuki) | Building block for conjugated polymers and complex molecules |

| Fluoro (-F) | Electronic Properties | Lowers HOMO/LUMO energy levels, increases electron affinity | Tuning of charge injection/transport in OLEDs and OFETs |

| Thermal Stability | Enhances thermal and oxidative stability | Increased lifetime and reliability of electronic devices | |

| Nitrile (-C≡N) | Polarity | Increases polarity and dipole moment | Improved solubility in specific solvents, influences morphology |

| Electronic Properties | Electron-withdrawing, contributes to lowering LUMO | Fine-tuning of electronic characteristics for n-type materials |

Computational Chemistry and Theoretical Investigations

Electronic Structure and Reactivity Studies

The arrangement of electrons within a molecule dictates its stability, reactivity, and physical properties. For 4-fluoro-2-iodobenzonitrile, the interplay between the aromatic ring and the electron-withdrawing fluorine and nitrile groups, along with the sizable iodine atom, creates a unique electronic landscape.

Molecular Orbital Theory and Electron Density Analysis (e.g., HOMO-LUMO Mapping)

Molecular Orbital (MO) theory provides a fundamental framework for understanding chemical bonding and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π* anti-bonding orbital. The distribution of these orbitals is significantly influenced by the substituents. The electron-withdrawing nature of the fluorine and nitrile groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The iodine atom, with its available p-orbitals, can also participate in interactions with the ring's π-system.

A hypothetical HOMO-LUMO mapping for this compound would likely show the HOMO density concentrated on the aromatic ring, with some contribution from the iodine atom. The LUMO, on the other hand, would be expected to have significant density on the carbon atoms of the ring and the carbon atom of the nitrile group, indicating these as potential sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Characteristics for a Halogenated Benzonitrile (B105546)

| Property | Description |

| HOMO Energy | Represents the ionization potential; a higher energy indicates greater ease of electron donation. |

| LUMO Energy | Represents the electron affinity; a lower energy indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| HOMO Distribution | Typically localized on the π-system of the aromatic ring and potentially the iodine atom. |

| LUMO Distribution | Often distributed over the aromatic ring and the electron-deficient nitrile group. |

This table is illustrative and based on general principles of molecular orbital theory as applied to similar compounds. Actual values would require specific quantum chemical calculations.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis (as applied to related compounds)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. nih.gov This analysis allows for the characterization of bond properties, such as their strength and nature (covalent, ionic, or intermediate). nih.gov

In studies of related halogen-bonded systems, QTAIM analysis has been instrumental in characterizing the nature of non-covalent interactions. researchgate.net For a compound like this compound, QTAIM could be used to analyze the C-I, C-F, and C-C bonds within the molecule, as well as any potential intramolecular or intermolecular interactions. The analysis focuses on bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the interaction type.

A high electron density and a negative Laplacian value are characteristic of a shared (covalent) interaction.

A low electron density and a positive Laplacian value are indicative of a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.

For related molecules, QTAIM has been used to understand the nature of interactions in host-guest complexes and to analyze the cooperativity of hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis (as applied to related compounds)

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.denumberanalytics.com This method allows for the quantitative analysis of donor-acceptor interactions, which are key to understanding concepts like hyperconjugation and resonance. uni-muenchen.dersc.org

In the context of substituted benzonitriles, NBO analysis can provide detailed insights into the electronic structure. nih.gov For a molecule like this compound, NBO analysis would likely reveal:

Hybridization: The hybridization of the atomic orbitals contributing to each bond (e.g., the sp character of the carbon atoms in the benzene ring). youtube.com

Charge Distribution: The natural population analysis (NPA) derived from NBO theory provides a more chemically intuitive picture of atomic charges compared to other methods. uni-muenchen.de

Hyperconjugative Interactions: NBO analysis can quantify the stabilization energy associated with the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For instance, it could reveal interactions between the lone pairs of the fluorine and iodine atoms and the π* orbitals of the benzene ring, or between the π orbitals of the ring and the σ* orbitals of the C-I or C-F bonds. These interactions are crucial for understanding the molecule's stability and reactivity. rsc.orgnih.gov

Studies on similar molecules have used NBO analysis to investigate the stability arising from hyperconjugative interactions and charge delocalization. nih.gov

Nucleus-Independent Chemical Shifts (NICS) for Aromaticity Assessment (as applied to related compounds)

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic system. github.io It involves placing a "ghost" atom (a point with no basis functions or electrons) at a specific position, typically the center of the ring, and calculating the magnetic shielding at that point. github.io

Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity.

Positive NICS values suggest a paratropic ring current, characteristic of anti-aromaticity.

For this compound, a NICS calculation would be expected to yield a negative value at the center of the benzene ring, confirming its aromatic character. The magnitude of this value could be compared to that of benzene and other substituted benzenes to gauge the influence of the fluoro, iodo, and cyano substituents on the ring's aromaticity. Generally, electron-withdrawing groups can slightly reduce the aromaticity of the benzene ring. More advanced NICS calculations, such as NICS(1) (calculated 1 Å above the ring plane) and NICS(1)zz (the out-of-plane tensor component), can provide a more refined measure of the π-electron contribution to aromaticity. github.io

Thermochemical and Energetic Profiling (as applied to related compounds)

The thermochemical properties of a compound, such as its enthalpy of formation, are fundamental to understanding its stability and the energetics of its reactions.

Standard Molar Enthalpies of Formation

For related compounds, computational studies have been employed to determine thermochemical properties like entropy, heat capacity, and zero-point energy. nih.gov The standard molar enthalpy of formation is a critical parameter in chemical engineering and process design, as it allows for the calculation of reaction enthalpies and the assessment of the thermodynamic feasibility of chemical processes.

Phase Transition Thermodynamics

While specific studies on the phase transition thermodynamics of this compound are not extensively documented in the provided results, the principles can be understood from related compounds and general thermodynamic theories. Phase transitions, such as melting or boiling, involve changes in enthalpy (ΔH) and entropy (ΔS). libretexts.orgyoutube.com The transition temperature (Ttrs) at which two phases are in equilibrium is defined by the equation Ttrs = ΔHtrs / ΔStrs. libretexts.org

For any phase transition, the change in Gibbs free energy (ΔG) is zero at the transition temperature, signifying equilibrium. youtube.com The enthalpy of vaporization, sublimation, and fusion are characteristically positive, indicating an input of energy is required for these transitions. libretexts.org Conversely, the reverse processes have negative enthalpy changes. libretexts.org The study of how these thermodynamic parameters change with temperature and pressure is crucial for understanding the stability and transformations of the crystal structure. In the context of related compounds, it has been shown that external factors like pressure can induce phase transitions by altering the intermolecular forces and packing efficiency within the crystal. nih.govaps.org

Modeling of Intermolecular Interactions and Crystal Packing (as applied to related compounds)

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. rsc.org Computational models are invaluable for dissecting these forces and predicting crystal structures.

A key feature in the crystal structure of related iodobenzonitriles is the halogen bond, a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.govacs.org In 4-iodobenzonitrile (B145841), for instance, strong C≡N···I halogen bonds link the molecules into chains. nih.gov The iodine atom acts as the halogen bond donor, and the nitrogen atom of the nitrile group serves as the acceptor. acs.org

Table 1: Halogen Bond Parameters in Related Iodobenzonitriles

| Interaction | Distance (Å) | Angle (°) | Compound | Reference |

|---|---|---|---|---|

| I···N | 3.168(4) | --- | 4-iodobenzonitrile (ambient pressure) | nih.gov |

| I···N | 2.840(1) | --- | 4-iodobenzonitrile (5.0 GPa) | nih.gov |

| I···N | 2.928(10) | 166.2(5) | 4-iodobenzonitrile (5.5 GPa, triclinic phase) | nih.gov |

| I···Br | 3.0610(5) | 171.67(9) | Iodoloisoxazolium bromide | beilstein-journals.org |

This table is populated with data from related compounds to illustrate typical halogen bond characteristics.

Beyond halogen bonding, other non-covalent interactions play a crucial role in the crystal engineering of iodobenzonitriles. nih.govrsc.org These include:

CH···I and CH···N interactions: These are weak hydrogen bonds that contribute to the inter-chain packing in crystals like 4-iodobenzonitrile. nih.gov

π-stacking: The aromatic rings of adjacent molecules can interact through π-stacking, where the electron-rich π-systems are attracted to each other. nih.govrsc.org The efficiency of π-stacking is sensitive to the relative orientation and distance between the rings. nih.gov

Prediction of Reaction Regioselectivity and Pathway Optimization

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. While specific computational studies on the reaction regioselectivity of this compound were not found in the provided search results, the principles can be inferred from related systems. For instance, in the synthesis of iodophthalonitrile derivatives, the regioselectivity of iodination is a critical step that can be rationalized through computational analysis of the electronic properties of the precursor molecule. rsc.org

Theoretical models can calculate the electron density and electrostatic potential of reactants, identifying the most likely sites for electrophilic or nucleophilic attack. This information is invaluable for optimizing reaction pathways to favor the desired product isomer. For a molecule like this compound, computational methods could predict the relative reactivity of the different positions on the benzene ring towards further substitution, guiding synthetic strategies.

High-Pressure Structural Dynamics and Phase Transition Prediction (as applied to related iodobenzonitriles)

High-pressure studies, often complemented by computational modeling, reveal the response of crystal structures to extreme conditions and can predict pressure-induced phase transitions. nih.govaps.org For 4-iodobenzonitrile, it has been demonstrated that applying high pressure leads to a significant compression of the unit cell. nih.gov

The halogen bond has been shown to be a particularly robust interaction under pressure, compressing to a shorter distance while maintaining its directionality up to a certain point. nih.gov However, other interactions, such as π-stacking, can become strained under high pressure, leading to destabilization. nih.gov Computational modeling suggests that the phase transition observed in 4-iodobenzonitrile at 5.5 GPa is driven by the need to relieve this strain in the π-π interactions, rather than simply achieving a more compact packing. nih.gov This transition involves a change in the crystal system from monoclinic to triclinic, accompanied by a lengthening and decreased linearity of the I···N halogen bond. nih.gov These findings highlight the ability of computational methods to not only predict the occurrence of phase transitions but also to elucidate the underlying energetic driving forces.

Table 2: High-Pressure Effects on 4-Iodobenzonitrile

| Pressure (GPa) | Crystal System | I···N Bond Length (Å) | Key Observation | Reference |

|---|---|---|---|---|

| Ambient | Monoclinic (I2/a) | 3.168(4) | Chains linked by C≡N···I halogen bonds. | nih.gov |

| 5.0 | Monoclinic (I2/a) | 2.840(1) | Halogen bond is the most robust interaction. | nih.gov |

Methodological Innovations in Analytical Chemistry

Chromatographic Method Development for Compound Analysis

There is no specific information available on chromatographic method development for the analysis of 4-Fluoro-2-iodobenzonitrile.

Development of High-Performance Liquid Chromatography (HPLC) Methods

No specific HPLC methods for the separation or quantification of this compound have been published in peer-reviewed literature. While methods exist for related isomers and analogs, these are not applicable under the strict focus on this specific compound.

Gas Chromatography (GC) for Reaction Monitoring and Purity Control

Detailed methods for the use of Gas Chromatography (GC) to monitor reactions involving this compound or to assess its purity have not been found in the scientific literature.

Application in Derivatization Reagents for Enhanced Detection

There is no documented use of this compound as a derivatization reagent. However, a related compound, 4-Iodobenzonitrile (B145841), has been successfully used for this purpose, suggesting a potential, though unproven, application for its fluorinated analog.

Fluorogenic Derivatization Strategies

No fluorogenic derivatization strategies employing this compound have been reported. In a notable study, the non-fluorinated parent compound, 4-Iodobenzonitrile, was used as a novel fluorogenic derivatization reagent for the analysis of L-p-boronophenylalanine (BPA) via a Suzuki coupling reaction. nih.gov This reaction yields a fluorescent cyanobiphenyl derivative, allowing for highly sensitive detection with HPLC. nih.gov

Quantitative Analysis in Complex Biological Matrices (e.g., Blood Samples)

There are no established methods for the quantitative analysis of this compound in complex biological matrices such as blood. The method developed for L-p-boronophenylalanine using 4-Iodobenzonitrile as a derivatization reagent was successfully applied to human whole blood samples, achieving a high recovery rate with a very small sample volume. nih.gov This demonstrates the potential of this class of compounds in bioanalysis, although it has not been specifically realized for this compound.

Role as a Reference Standard in Quantitative Research

The role of this compound as a reference standard in quantitative research is not established in the literature. While it is available from chemical suppliers, there is no indication of its certification or use as a quantitative standard in any documented analytical methods.

Chemical Compound Information

Environmental and Safety Considerations in Research Environments

Safe Handling Protocols for Laboratory Research

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 4-Fluoro-2-iodobenzonitrile in a laboratory environment. nih.gov The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding its potential hazards. nih.gov

GHS Hazard Classification:

| Hazard Statement | Description | GHS Classification | Source(s) |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | nih.gov |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) | nih.gov |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | nih.gov |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | nih.gov |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) | nih.gov |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | nih.gov |

Engineering Controls and Personal Protective Equipment (PPE):

To mitigate the risks associated with these hazards, a combination of engineering controls and personal protective equipment (PPE) is essential. thermofisher.comfishersci.com

Engineering Controls : Laboratory work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. thermofisher.comfishersci.com Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. thermofisher.comfishersci.com

Personal Protective Equipment (PPE) : The following PPE is recommended to prevent skin and eye contact, and respiratory exposure. thermofisher.comfishersci.comsigmaaldrich.com

| Protection Type | Recommendation | Standard Examples | Source(s) |

| Eye Protection | Safety glasses with side-shields or goggles. | EN166 (EU) or 29 CFR 1910.133 (OSHA) | fishersci.com |

| Hand Protection | Chemically resistant gloves. | fishersci.comsigmaaldrich.com | |

| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. | fishersci.com | |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | N95 (US) | fishersci.comsigmaaldrich.com |

Handling and Storage Procedures:

Researchers must avoid direct contact with the compound, and prevent the formation of dust and aerosols. thermofisher.comfishersci.com It is crucial to keep this compound away from open flames, hot surfaces, and other sources of ignition. thermofisher.comfishersci.com When not in use, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. thermofisher.comfishersci.com Incompatible materials such as strong oxidizing agents, strong acids, and strong bases should be stored separately. fishersci.com General laboratory best practices, such as not eating, drinking, or smoking in the work area, must be strictly enforced. nih.gov

Mitigation of Research Byproducts and Waste Management Strategies

The synthesis and use of this compound will inevitably generate byproducts and waste that require proper management to prevent environmental contamination and ensure safety.

Waste Disposal:

All waste materials containing this compound, including contaminated lab supplies and excess reagents, should be collected in suitable, labeled, and closed containers for disposal. thermofisher.comfishersci.com The disposal of this chemical waste must be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations. thermofisher.comfishersci.comfishersci.com It is imperative that this compound is not released into the environment. thermofisher.comfishersci.com Contaminated glassware should be handled as hazardous waste and disposed of in specially labeled containers. nih.gov

Potential Hazardous Byproducts:

In the event of a fire or thermal decomposition, this compound can release hazardous substances. fishersci.com Researchers should be aware of these potential byproducts to take appropriate precautions.

Potential Thermal Decomposition Products:

Nitrogen oxides (NOx)

Carbon monoxide (CO)

Carbon dioxide (CO2)

Gaseous hydrogen fluoride (B91410) (HF)

Understanding these byproducts is crucial for emergency preparedness and for designing experiments in a way that minimizes the risk of their formation.

Q & A

Q. Key Considerations :

- Solvent polarity and reaction temperature significantly influence yield due to the electron-withdrawing effects of fluorine and iodine .

- Purity can be enhanced via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) .

How is this compound characterized in structural analysis?

Basic Question

Standard characterization methods include:

- NMR Spectroscopy :

- ¹⁹F NMR : δ ~ -110 ppm (CF coupling).

- ¹H NMR : Aromatic protons show splitting patterns due to fluorine and iodine substituents .

- Mass Spectrometry : Molecular ion peak at m/z 247.01 (C₇H₃FIN⁺) .

- IR Spectroscopy : Stretching vibrations for C≡N (~2230 cm⁻¹) and C-F (~1220 cm⁻¹) .

Advanced Tip : X-ray crystallography can resolve steric effects of iodine and fluorine, as seen in analogs like 2-Fluoro-6-iodobenzonitrile .

What are the key functional groups influencing reactivity in this compound?

Basic Question

- Iodine : Acts as a leaving group in nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

- Fluorine : Electron-withdrawing effect activates the ring for electrophilic substitution but deactivates it for nucleophilic attack.

- Nitrile Group : Polarizes the aromatic ring and participates in cycloaddition or hydrolysis reactions .

Q. Example Reaction :

- Substitution : Reaction with sodium azide (NaN₃) in DMF yields 4-fluoro-2-azidobenzonitrile .

How is this compound utilized in cross-coupling reactions for drug discovery?

Advanced Question

The iodine substituent enables participation in:

- Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI to form biaryl alkynes, intermediates in kinase inhibitor synthesis .

- Buchwald-Hartwig Amination : Coupling with primary amines (e.g., benzylamine) to generate aryl amines, precursors for anticancer agents .

Methodological Insight : Optimize catalyst loading (1–5 mol% Pd) and base (K₂CO₃) to minimize side reactions .

What computational methods predict the reactivity of this compound?

Advanced Question

- Density Functional Theory (DFT) : Calculates Fukui indices to identify reactive sites for electrophilic/nucleophilic attack. For analogs, C-I bonds show high electrophilicity .

- Molecular Docking : Models interactions with biological targets (e.g., enzyme active sites) to design probes or inhibitors .

Validation : Compare computed NMR shifts (e.g., Gaussian09) with experimental data to refine models .

What safety protocols are critical when handling this compound?

Advanced Question

- Hazard Analysis : Assess risks of iodine release (toxic fumes) and nitrile group reactivity (cyanide formation under extreme conditions) .

- Mitigation : Use fume hoods, PPE (gloves, goggles), and inert atmospheres for moisture-sensitive reactions .

Emergency Response : Neutralize spills with sodium bicarbonate and dispose via certified hazardous waste protocols .

How does solvent polarity affect the reactivity of this compound?

Advanced Question

- Polar Aprotic Solvents (DMF, DMSO) : Enhance NAS by stabilizing transition states via dipole interactions.

- Nonpolar Solvents (Toluene, Hexane) : Favor cross-coupling by reducing side reactions (e.g., hydrolysis of nitrile) .

Case Study : In Suzuki couplings, THF yields 85% product vs. 60% in DMF due to reduced catalyst poisoning .

How does this compound compare to its structural analogs?

Advanced Question

Key Insight : Positional isomerism dictates selectivity in cross-coupling and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.